This compound can be classified as:
The synthesis of 3-[2-(dimethylamino)ethyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one typically involves several steps, starting from readily available precursors.
The molecular structure of 3-[2-(dimethylamino)ethyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one can be described in detail:
Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide insights into the molecular structure:
3-[2-(dimethylamino)ethyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one participates in various chemical reactions that can modify its structure:
Reactions are typically carried out under controlled conditions concerning temperature, solvent choice, and reaction time to ensure desired product formation.
The mechanism of action for 3-[2-(dimethylamino)ethyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one primarily involves its interaction with specific biological targets:
Studies have shown that compounds within this class exhibit varied biological activities, including antimicrobial and anticancer effects, potentially linked to their structural features.
The physical and chemical properties of 3-[2-(dimethylamino)ethyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one are critical for understanding its behavior in different environments:
The applications of 3-[2-(dimethylamino)ethyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one span several scientific fields:
The 2-thioxo-2,3-dihydroquinazolin-4(1H)-one core represents a structurally distinct subclass of nitrogen-containing heterocycles characterized by a fused bicyclic system comprising a benzene ring annulated to a pyrimidin-4(3H)-one ring with a thiocarbonyl group at position 2. This scaffold exhibits significant electronic polarization due to the juxtaposition of electron-withdrawing (thiocarbonyl, carbonyl) and electron-donating (ring nitrogen) moieties, creating regions of high electron density at N1 and N3 and electron deficiency at C2, C4, and C8a [3] [8]. The thiocarbonyl group (C=S) substantially enhances hydrogen-bonding capacity compared to its carbonyl analogue, enabling stronger interactions with biological targets through both conventional (N–H···S) and unconventional (C–H···S) hydrogen bonds [5] [8].
Tautomerism is a critical feature, with the potential for thiol-thione equilibrium (2-mercapto vs. 2-thioxo forms). X-ray crystallographic analyses confirm the 2-thioxo tautomer predominates in the solid state, stabilized by intramolecular N1–H···O4 and intermolecular N3–H···S2 hydrogen bonds, forming extended ribbon-like structures [3]. The presence of the 3-[2-(dimethylamino)ethyl] substituent introduces additional conformational flexibility and a protonatable tertiary amine, influencing solubility and intermolecular interactions.
Table 1: Key Molecular Descriptors of 3-[2-(Dimethylamino)ethyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
Property | Value/Description | Method/Reference |
---|---|---|
CAS Registry Number | 16951-27-2 | [3] |
Molecular Formula | C₁₂H₁₅N₃OS | [3] [7] |
Molecular Weight | 249.33 g/mol | [3] |
Hydrogen Bond Acceptors | 4 (O, S, N1, N3) | Calculated (PubChem) |
Hydrogen Bond Donors | 1 (N1-H) | [5] |
Topological Polar Surface Area (TPSA) | 41.03 Ų | [3] |
logP (Calculated) | 1.62 | [3] |
SMILES Notation | CN(C)CCN1C(=O)C2=CC=CC=C2NC1=S | [3] [7] |
Notable Tautomer | 2-Thioxo (predominant) | [5] [8] |
Quinazolinone chemistry originated in the 19th century, with the first synthesis of a quinazoline derivative (2-cyano-3,4-dihydro-4-oxoquinazoline) reported by Griess in 1869 via condensation reactions [2]. Systematic exploration began in 1903 when Gabriel and Colman synthesized diverse derivatives and elucidated their properties [2] [8]. The recognition of quinazolinones as privileged scaffolds emerged in the late 20th century, driven by the discovery of natural alkaloids (e.g., vasicine from Adhatoda vasica) and synthetic derivatives exhibiting broad bioactivities [2] [6] [8].
The 2-thioxo modification gained prominence due to enhanced target affinity and tunable reactivity. Key milestones include:
The 3-[2-(dimethylamino)ethyl] substituent profoundly alters the physicochemical and pharmacological profile of the 2-thioxoquinazolin-4(1H)-one core. This group contributes:
SAR studies demonstrate this substituent’s critical role in target engagement:
Table 2: Biological Activity Profiles of Select 3-[2-(Dimethylamino)ethyl]-2-thioxoquinazolin-4(1H)-one Derivatives
Biological Target | Derivative Structure | Key Activity | Mechanistic Insight |
---|---|---|---|
Cyclooxygenase-2 (COX-2) | Conjugates (e.g., 4b, 7c) | COX-2 SI >100 (vs. celecoxib SI=126) | Hydrophobic filling of COX-2 secondary pocket; Ionic stabilization |
Polo-like Kinase 1 (Plk1) PBD | Triazoloquinazolinone 7 | IC₅₀ = 4.38 µM (FP assay) | Salt bridge with Asp416; Kₐ ≈ 3× higher than PLHSpT |
Cancer Cell Lines | Unspecified analog (Khodiar et al.) | IC₅₀ = 2.08 µM (HepG2), 2.09 µM (MCF-7) | Enhanced cellular uptake; Tubulin polymerization/DNA intercalation |
The 3-[2-(dimethylamino)ethyl] group exemplifies rational pharmacophore optimization, transforming simple quinazolinones into targeted agents with high therapeutic indices. Ongoing research exploits this moiety for developing isoform-selective kinase inhibitors and inflammation-modulating agents with reduced off-target effects [8] [9] [10].
Compound Names Mentioned:
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0